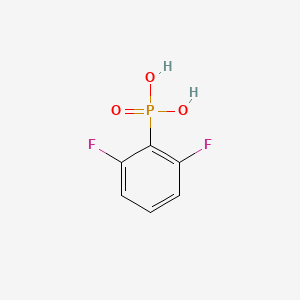

(2,6-Difluorophenyl)phosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,6-Difluorophenyl)phosphonic acid” is a phosphonic acid derivative . It is also known as DFPA. The molecular formula is C6H5F2O3P . It is a white crystalline powder that is soluble in water and organic solvents.

Synthesis Analysis

Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics . The synthesis of phosphonic acid via phosphonodiamide intermediates started by the use of the nucleophilic bis(dialkylamino)chlorophosphine .Molecular Structure Analysis

The molecular formula of (2,6-Difluorophenyl)phosphonic acid is C6H5F2O3P . The molecular weight is 194.07 .Chemical Reactions Analysis

Phosphonic acid derivatives are a diverse group of analogues of natural compounds. The phosphonate moiety replaces the phosphate fragment of organic phosphates, mimics carboxylate moiety in amino- and hydroxy-acids, and acts as a transition state analogue appearing upon hydrolysis of the esters .Physical And Chemical Properties Analysis

The boiling point of (2,6-Difluorophenyl)phosphonic acid is 346℃, and its density is 1.60 . The flash point is 163℃ .Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics : The phosphonic acid modification of zinc oxide (ZnO) electron transport layers in solar cells, specifically using 2,6-difluorophenylvinylphosphonic acid, was found to decrease the effective work function of ZnO and improve power conversion efficiency, indicating the importance of the conjugated linkage in these compounds (Braid et al., 2014).

Functionalization of Surfaces : Phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid derivatives, are used for the functionalization of surfaces, which is critical in the design of supramolecular or hybrid materials (Sevrain et al., 2017).

Energy Storage Applications : In the context of redox flow batteries, a phosphonate-functionalized anthraquinone was used as a redox-active material, demonstrating high stability and low capacity fade rates, which enhances the suitability of these materials for large-scale energy storage (Ji et al., 2019).

Synthesis of Phosphonic Acids : Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics (Sevrain et al., 2017).

Medicinal Chemistry : Phosphonic acids are involved in medicinal chemistry, particularly as bioactive properties in drug development, and bone targeting (Mucha et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Phosphonic acid derivatives, including (2,6-Difluorophenyl)phosphonic acid, have been studied extensively for their various applications in the fields of biochemistry, pharmacology, and materials science. They have found applications in many industries including construction, automotive, petrochemical, aerospace, chemical engineering, optics, textile treatment, and microelectronics .

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLWBKVPYVARBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)P(=O)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)